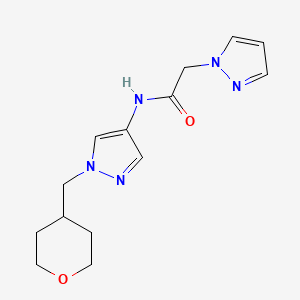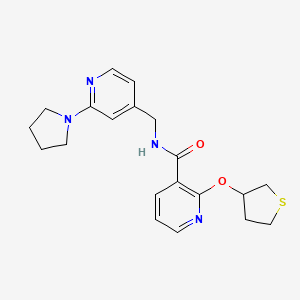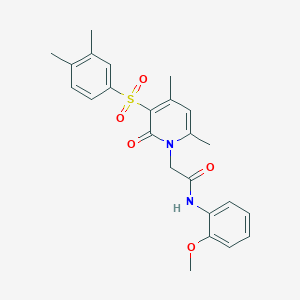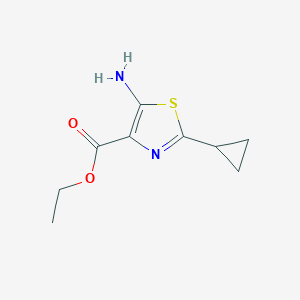![molecular formula C9H14O4 B2503297 Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2377031-02-0](/img/structure/B2503297.png)
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
The compound Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been utilized in various studies, notably in the synthesis of complex molecules. For instance, Onogi et al. (2012) discussed the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, highlighting the efficacy of microwave-assisted conditions in producing these complex structures (Onogi, Higashibayashi, & Sakurai, 2012).
Enantiomerically Pure Derivatives
Guangzhe Yu (2005) focused on the preparation of enantiomerically pure derivatives of this compound, proving its versatility as a chiral building block for synthesizing terpenoids, eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).
Crystal Structure and Molecular Linkage
The work by Kelly et al. (2012) on the crystal structure of similar oxabicycloheptane derivatives provides insights into the molecular geometry and intermolecular hydrogen bonding, suggesting potential applications in designing substances with specific molecular interactions (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).
Synthesis Methodologies
Avenoza et al. (2002) and Estevez et al. (2008, 2010) highlighted methodologies for synthesizing enantiopure methyl (1R,2R,4S)-2-amino-4-hydroxycyclopentanecarboxylate and methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, emphasizing the compound's role in stereocontrolled transformations and its potential in peptide synthesis (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002), (Estevez, Soengas, Tato, Thomas, Estevez, Estevez, & Sussman, 2010), (Fernandez, Estevez, Sussman, & Estevez, 2008), (Fernandez, Pampín, González, Estevez, & Estevez, 2010).
Stereocontrolled Transformation
The studies by Estevez et al. (2010) and Fernandez et al. (2008, 2010) also shed light on the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes, indicating the compound's significance in generating structurally complex and functionalized molecules (Fernandez, Pampín, González, Estevez, & Estevez, 2010), (Fernandez, Estevez, Sussman, & Estevez, 2008), (Estevez, Soengas, Tato, Thomas, Estevez, Estevez, & Sussman, 2010).
Versatility in Chemical Synthesis
The compound's versatility is further underlined in works that discuss its application in synthesizing analogues and derivatives, demonstrating its pivotal role in advancing synthetic chemistry and drug design (Molchanov & Tran, 2013), (Mollet, D’hooghe, & Kimpe, 2012).
Mécanisme D'action
Orientations Futures
The future directions for the research and development of bicyclo[2.2.1]heptane-1-carboxylates are promising. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .
Propriétés
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZKBRNIOBQAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377031-02-0 |
Source


|
| Record name | methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)
![2-Chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2503217.png)
![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)
![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)



